![molecular formula C8H14O3S B3146293 ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 596103-06-9](/img/structure/B3146293.png)
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol
Overview
Description
This compound is a type of organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been described in various patents and scientific literature . For example, a process for preparing a related compound involves mixing a compound of a certain formula with an enantiomerically pure protected amino acid to form a diastereoisomeric salt, crystallizing the salt, treating the salt with an acid, and then reacting the product with benzyl chloroformate in the presence of a suitable base .Scientific Research Applications
Asymmetric Synthesis
- The compound has been utilized in the asymmetric synthesis of α-hydroxy esters, demonstrating its potential as a chiral auxiliary. This application highlights its importance in creating enantiomerically pure compounds, which are crucial in fields like pharmaceuticals and agrochemicals (Jung, Ho, & Kim, 2000).
Potential in Renewable Chemicals
- Research on the acid-catalyzed condensation of glycerol with various aldehydes, including formaldehyde and acetone, has shown the formation of compounds similar to ((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol. These findings suggest its potential in the development of novel platform chemicals derived from renewable resources (Deutsch, Martin, & Lieske, 2007).
Application in Stereochemistry
- The compound has been cited in studies related to the structure of key intermediates in enantioselective synthesis, such as in the synthesis of 8-epicastanospermine, highlighting its role in understanding stereochemical configurations (Gallagher et al., 1993).
Carbohydrate Chemistry
- It's also been used in carbohydrate chemistry, particularly in the synthesis of chain-extended and C-linked saccharides, indicating its utility in complex organic synthesis and potential applications in designing novel biomolecules (Bull & Kunz, 2014).
Fluorescence Derivatization
- The compound has been involved in the development of sensitive fluorescence derivatization reagents for alcohols, showcasing its applicability in analytical chemistry, particularly in high-performance liquid chromatography (Yamaguchi et al., 1987).
Mechanism of Action
properties
IUPAC Name |
[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCABSTBYVZTCQI-XVMARJQXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CSC(C2O1)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CS[C@@H]([C@H]2O1)CO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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